molecular formula C16H16O3 B1276432 (4-(Benzyloxy)-phenoxy)-2-propanone CAS No. 53012-35-4

(4-(Benzyloxy)-phenoxy)-2-propanone

Cat. No.: B1276432
CAS No.: 53012-35-4
M. Wt: 256.3 g/mol
InChI Key: HDRWIUBKALJNBT-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-phenoxy)-2-propanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-phenoxy)-2-propanone typically involves the reaction of 4-benzyloxyphenol with appropriate reagents to introduce the propanone group. One common method involves the use of 4-benzyloxybenzaldehyde as a starting material, which undergoes a series of reactions including reduction and substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-phenoxy)-2-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-phenoxy)-2-propanone involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, it can inhibit melanin production by affecting melanocytes, which is useful in depigmentation therapies .

Properties

IUPAC Name

1-(4-phenylmethoxyphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13(17)11-18-15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRWIUBKALJNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407240
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-35-4
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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